1,3-diazepan-2-one

Cytidine deaminase inhibition Transition-state analogue Nucleoside drug design

1,3-Diazepan-2-one (CAS 19055-93-7), also referred to as N,N'-tetramethyleneurea or hexahydro-2H-1,3-diazepin-2-one, is an unfunctionalized seven-membered saturated cyclic urea bearing nitrogen atoms at the 1- and 3-positions and a carbonyl at position 2. With a molecular formula of C₅H₁₀N₂O and a molecular weight of 114.15 g·mol⁻¹, it features two hydrogen bond donors (urea NH groups), one hydrogen bond acceptor (urea carbonyl), and zero rotatable bonds, conferring a conformationally constrained yet flexible seven-membered ring capable of adopting multiple low-energy conformations.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 19055-93-7
Cat. No. B095610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diazepan-2-one
CAS19055-93-7
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CCNC(=O)NC1
InChIInChI=1S/C5H10N2O/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)
InChIKeyRLFFWWKJSJOYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Benchmarking of 1,3-Diazepan-2-one (CAS 19055-93-7) Against Competing Cyclic Urea Scaffolds


1,3-Diazepan-2-one (CAS 19055-93-7), also referred to as N,N'-tetramethyleneurea or hexahydro-2H-1,3-diazepin-2-one, is an unfunctionalized seven-membered saturated cyclic urea bearing nitrogen atoms at the 1- and 3-positions and a carbonyl at position 2 [1]. With a molecular formula of C₅H₁₀N₂O and a molecular weight of 114.15 g·mol⁻¹, it features two hydrogen bond donors (urea NH groups), one hydrogen bond acceptor (urea carbonyl), and zero rotatable bonds, conferring a conformationally constrained yet flexible seven-membered ring capable of adopting multiple low-energy conformations . As the parent scaffold of the hexahydro-1,3-diazepin-2-one class, it serves as the foundational building block for a broad array of biologically active derivatives including HIV protease inhibitors (e.g., DMP 323, DMP 450), 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, and cytidine deaminase transition-state inhibitor nucleosides [1][2][3]. Its synthetic accessibility from readily available 1,4-butanediamine or via ring-expansion of tetrahydropyrimidin-2-ones makes it a critical procurement target for medicinal chemistry and chemical biology programs requiring a privileged seven-membered cyclic urea core [1][4].

Why 1,3-Diazepan-2-one Cannot Be Generically Replaced by 1,4-Diazepan-2-one, Tetrahydropyrimidin-2-one, or 2-Imidazolidinone in Procured Research Programs


Although 1,3-diazepan-2-one shares the empirical formula C₅H₁₀N₂O with its regioisomer 1,4-diazepan-2-one, the positional arrangement of the nitrogen atoms (1,3- vs. 1,4-) fundamentally dictates ring conformation, hydrogen bond geometry, and downstream reactivity [1]. In HIV protease inhibitor programs, the 1,3-arrangement uniquely positions the urea carbonyl to hydrogen-bond with the conserved structural water molecule (Wat301) bridging the enzyme's flap region, a critical recognition element absent in 1,4-regioisomers [2]. Direct comparative studies demonstrate that 1,3-diazepan-2-one-derived nucleosides achieve approximately 116-fold greater inhibitory potency (Ki = 25 nM) against human cytidine deaminase than the structurally related six-membered inhibitor 2′-deoxyzebularine (dZ, Ki = 2.9 μM), an advantage directly attributable to the seven-membered ring geometry [3]. Furthermore, in head-to-head scaffold evaluations, the hexahydro-1,3-diazepin-2-one core consistently delivers superior oral bioavailability in rats and dogs compared to the contracted tetrahydropyrimidin-2-one analogues, despite the latter exhibiting greater aqueous solubility [4]. These quantitative, scaffold-intrinsic performance gaps—spanning target binding, pharmacokinetics, and synthetic versatility—mean that procurement of the correct parent scaffold is not interchangeable and directly governs downstream project success.

Quantitative Procurement Differentiation Evidence: 1,3-Diazepan-2-one vs. Closest Analog Scaffolds


Evidence Dimension 1: hCDA Inhibitory Potency – 1,3-Diazepin-2-one Riboside vs. 2′-Deoxyzebularine (dZ)

The 1,3-diazepin-2-one riboside (derived from the parent scaffold 1,3-diazepan-2-one) demonstrates an approximately 116-fold greater inhibition constant against human cytidine deaminase (hCDA) compared to the widely used six-membered nucleobase inhibitor 2′-deoxyzebularine (dZ). Literature-reported Ki values are 25 nM for 1,3-diazepin-2-one riboside [1] versus 2.9 μM for dZ [1], yielding a Ki ratio (dZ / diazepinone) of 116. This difference is attributed to the unique seven-membered ring geometry enabling π–π stacking interactions with Phe137 in the hCDA active site that are geometrically inaccessible to six-membered analogues [1][2].

Cytidine deaminase inhibition Transition-state analogue Nucleoside drug design APOBEC3

Evidence Dimension 2: Oral Bioavailability Advantage – Hexahydro-1,3-diazepin-2-one vs. Tetrahydropyrimidin-2-one HIV Protease Inhibitor Scaffolds

In a direct scaffold comparison study within the HIV protease inhibitor program at DuPont Merck, hexahydro-1,3-diazepin-2-one-based inhibitors consistently exhibited superior oral bioavailability in rats and dogs compared to their tetrahydropyrimidin-2-one (six-membered cyclic urea) counterparts [1]. While the tetrahydropyrimidinones offered advantages of greater aqueous solubility, reduced crystallinity, and increased lipophilicity, their oral bioavailability was reported as 'in general, less than the corresponding hexahydro-1,3-diazepin-2-ones' [1]. The representative hexahydro-1,3-diazepin-2-one clinical candidate DMP 323 (XM-323) demonstrated absolute oral bioavailability of 27% in rats and 37% in dogs [2], values that were not matched by the tetrahydropyrimidinone analogues when all factors including potency, protein binding, and resistance profile were considered [1].

HIV protease inhibitors Oral bioavailability Pharmacokinetics Scaffold comparison

Evidence Dimension 3: Regioisomeric Differentiation – 1,3-Diazepan-2-one vs. 1,4-Diazepan-2-one in Synthetic Accessibility and Pharmacophoric Utility

The 1,3-diazepan-2-one scaffold is the primary target of nearly all published synthetic methods for seven-membered cyclic ureas, with the authoritative Science of Synthesis reference work noting that 'most synthetic methods developed for the preparation of seven-membered cyclic ureas target the parent compound 1,3-diazepan-2-one itself' [1]. This contrasts sharply with 1,4-diazepan-2-one, for which dedicated synthetic methodologies are comparatively sparse and often require different starting materials (e.g., AHPPA–chloroacetyl chloride coupling for 1,4-regioisomers vs. 1,4-butanediamine-derived routes for 1,3-regioisomers) [1][2]. The 1,3-nitrogen arrangement creates a C₂-symmetric urea pharmacophore capable of simultaneous hydrogen bonding to both flaps of the HIV-1 protease via the conserved water molecule, a structural feature that is geometrically impossible with the 1,4-arrangement and was the explicit design rationale for the DMP clinical candidates [3].

Regioisomer comparison Synthetic accessibility Cyclic urea pharmacophore Ring-expansion synthesis

Evidence Dimension 4: Conformational and Scaffold-Derivatization Advantages – Ring Contraction Reactivity Unique to the Seven-Membered 1,3-Diazepan-2-one Core

The seven-membered hexahydro-1,3-diazepin-2-one core undergoes a stereospecific, stereoselective ring-contraction rearrangement to yield six-membered tetrahydro-5-hydroxypyrimidin-2-ones and subsequently five-membered imidazolidin-2-ones, with the reaction reported to proceed in 'excellent yields' through an aziridinium intermediate [1]. This scaffold-diversification reactivity is unique to the seven-membered 1,3-diazepan-2-one system and is not accessible from pre-formed five- or six-membered cyclic ureas (e.g., 2-imidazolidinone or tetrahydropyrimidin-2-one) [1]. The resulting differentially N-substituted tetrahydropyrimidinones and imidazolidinones retain potent HIV protease inhibitory activity, demonstrating that procurement of the seven-membered parent scaffold enables access to multiple downstream chemotypes that would otherwise require de novo synthesis [1].

Ring contraction Stereospecific rearrangement Scaffold diversification HIV protease inhibitors

Recommended Procurement and Application Scenarios for 1,3-Diazepan-2-one (CAS 19055-93-7) Based on Quantitative Differentiation Evidence


Scenario A: Antiviral Protease Inhibitor Lead Generation Requiring C₂-Symmetric Cyclic Urea Scaffolds

For structure-based drug design programs targeting aspartyl proteases (HIV-1 protease, renin, β-secretase), 1,3-diazepan-2-one is the mandatory procurement scaffold. The C₂-symmetric 1,3-nitrogen arrangement uniquely enables bidentate hydrogen bonding through the conserved structural water molecule (Wat301) bridging the enzyme flaps—a pharmacophoric geometry explicitly validated in the rational design of DMP 323 and DMP 450 clinical candidates . Neither the 1,4-diazepan-2-one regioisomer nor the smaller ring analogues (tetrahydropyrimidin-2-one, 2-imidazolidinone) can recapitulate this hydrogen-bonding architecture. The scaffold additionally provides the demonstrated oral bioavailability advantage in rats and dogs vs. tetrahydropyrimidinone alternatives , and the ring-contraction cascade enables downstream diversification into six-membered and five-membered urea libraries without parallel procurement of separate scaffolds .

Scenario B: Cytidine Deaminase (CDA) and APOBEC3 Inhibitor Discovery Programs

Research groups developing inhibitors of human cytidine deaminase (hCDA) or the APOBEC3 enzyme family should prioritize procurement of 1,3-diazepan-2-one as the parent scaffold for nucleoside analogue synthesis. The Ki of 25 nM for the 1,3-diazepin-2-one riboside represents a 116-fold potency improvement over 2′-deoxyzebularine (Ki = 2.9 μM) , establishing the seven-membered nucleobase as the most potent CDA inhibitor chemotype in its class. The saturated derivative 1,3-diazepan-2-one 2′-deoxyriboside incorporated into DNA hairpin loops has further demonstrated nanomolar inhibition of APOBEC3A (Ki = 290 ± 40 nM), comparable to the clinically validated 5-fluoro-2′-deoxyzebularine inhibitor (Ki = 117 ± 15 nM) . The original 1980 synthesis of 1,3-diazepin-2-one nucleosides provides a validated starting point for nucleoside conjugation chemistry .

Scenario C: Heterocyclic Scaffold Diversification via Ring-Contraction Cascade Chemistry

Synthetic chemistry groups seeking efficient access to multiple cyclic urea libraries should procure 1,3-diazepan-2-one as a single starting material capable of delivering three distinct heterocyclic scaffolds. Published methodology demonstrates that hexahydro-1,3-diazepin-2-ones undergo a stereospecific, stereoselective ring-contraction rearrangement to afford tetrahydro-5-hydroxypyrimidin-2-ones in excellent yields, which can further rearrange to imidazolidin-2-ones . This cascade eliminates the need for separate procurement and synthetic optimization of the smaller-ring scaffolds. The reaction proceeds through an aziridinium intermediate, and both product structures have been confirmed by X-ray crystallography. When the urea nitrogens are unsubstituted, the aziridine intermediate can be isolated and used as a mono-N-protecting group for differential N,N′-dialkylation, further expanding the accessible chemical space .

Scenario D: 11β-HSD1 Metabolic Syndrome and Kinase Inhibitor Programs Requiring Privileged Seven-Membered Cyclic Urea Cores

For programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in metabolic syndrome, or kinase targets compatible with cyclic urea hinge-binding motifs, 1,3-diazepan-2-one is the preferred procurement scaffold based on its established patent precedent. The 1,3-diazepan-2-one core is explicitly claimed alongside the 1,3-oxazepan-2-one core in patent families covering 11β-HSD1 inhibitors for the treatment of metabolic disorders, demonstrating industrial validation of this scaffold for this target class . The hydrogen bond donor–acceptor profile (2 NH donors, 1 CO acceptor) and zero-rotatable-bond constraint provide a rigid pharmacophore suited for selective hinge-region binding in kinase ATP-site inhibitor design, with less conformational entropy loss upon binding compared to more flexible acyclic urea alternatives .

Quote Request

Request a Quote for 1,3-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.